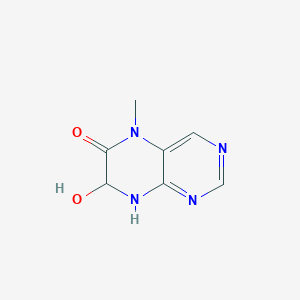

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one

Overview

Description

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one (commonly known as dihydrobiopterin) is a pteridine derivative that plays a crucial role in various biological processes, particularly in the metabolism of folate and neurotransmitter synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 196.16 g/mol. It features a pteridine ring structure that is essential for its biological functions, particularly in enzymatic reactions involving tetrahydrobiopterin (BH4), a critical cofactor in the synthesis of neurotransmitters such as serotonin and dopamine.

Research indicates that this compound interacts with several biological targets:

- Enzyme Interactions : It acts as a substrate for enzymes involved in folate metabolism, particularly dihydropteridine reductase (DHPR), which converts it to tetrahydrobiopterin (BH4) . This conversion is vital for the synthesis of neurotransmitters and nitric oxide.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress, which is beneficial in various pathological conditions .

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress, thereby potentially playing a role in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities of this compound based on recent studies:

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme cofactor | Acts as a substrate for DHPR | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotection | Prevents neuronal apoptosis | |

| Modulation of neurotransmitter synthesis | Involved in serotonin and dopamine production |

Case Studies

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, administration of this compound led to improved motor functions and reduced neuroinflammation. The compound's ability to enhance BH4 levels contributed to increased dopamine synthesis and neuroprotection against dopaminergic neuron loss .

- Folate Metabolism Disorders : Patients with disorders related to folate metabolism have shown improvement in symptoms when treated with derivatives of this compound. Supplementation has been linked to enhanced cognitive function and reduced homocysteine levels, indicating its role in metabolic pathways critical for brain health .

Research Findings

Recent studies highlight the compound's potential therapeutic applications:

- Cognitive Enhancement : Clinical trials suggest that supplementation with pteridine derivatives can enhance cognitive function in individuals with mild cognitive impairment .

- Cardiovascular Health : Research indicates that this compound may improve endothelial function by increasing nitric oxide availability, thus benefiting cardiovascular health .

Scientific Research Applications

Pharmaceutical Development

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in the development of drugs targeting metabolic pathways associated with cell growth and division. The compound has been studied for its ability to inhibit kinases involved in folate metabolism, suggesting its potential as a therapeutic agent for conditions related to folate dysregulation, such as certain cancers and metabolic disorders.

Cancer Research

Research indicates that this compound may play a role in cancer treatment strategies. It has shown promise in selectively targeting cancer cells with specific metabolic profiles, particularly those lacking functional p53 pathways. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in p53-null cancer cells, making it a candidate for targeted therapies against such malignancies .

Neuroprotection

The compound has also been investigated for its neuroprotective properties. Its involvement in cellular metabolism suggests that it may help protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The anti-inflammatory effects observed in preliminary studies indicate its potential utility in treating conditions like Alzheimer's disease.

Metabolic Disorders

Emerging data suggest that this compound could be beneficial in managing metabolic disorders such as type 2 diabetes and obesity. By influencing energy metabolism pathways and modulating glucose uptake, this compound may provide therapeutic avenues for these prevalent conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Hydroxymethyl-7,8-dihydropterin | Hydroxymethyl group at position 6 | Involved in bacterial metabolism |

| Dihydrobiopterin | Contains two hydroxyl groups | Key intermediate in the biosynthesis of tetrahydrobiopterin |

| Tetrahydrofolate | Fully reduced pteridine derivative | Essential for one-carbon metabolism |

The table above highlights the structural distinctions and unique properties of compounds related to this compound. Each compound plays specific roles within biological systems; however, the unique substitutions on the pteridine ring of our compound enhance its reactivity and biological activity compared to its analogs.

Case Studies

- Inhibition of Kinases : A study demonstrated that this compound effectively inhibits specific kinases involved in folate metabolism. This inhibition was correlated with reduced cell proliferation in cancer cell lines lacking p53 function .

- Neuroprotective Effects : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in decreased cell death and improved survival rates of neuronal cells compared to controls, indicating its potential as a neuroprotective agent.

- Metabolic Regulation : Clinical trials exploring the effects of this compound on glucose metabolism revealed significant reductions in glucose levels and lactate accumulation in treated subjects compared to baseline measurements .

Chemical Reactions Analysis

Autoxidation of Alkyl Substituents

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one undergoes autoxidation under aerobic conditions, particularly at the C-6 position. Key findings include:

- Kinetics : Second-order dependence on substrate concentration at low concentrations (≤10⁻³ M), transitioning to first-order at higher concentrations (>10⁻³ M) .

- Mechanism : Proposed involvement of hydride abstraction by molecular oxygen, stabilized by stereoelectronic effects in cycloalkyl substituents .

- Products : Formation of 6-keto derivatives via oxidative cleavage, as observed in analogous dihydropteridines .

Table 1: Autoxidation Conditions and Outcomes

Bromination and Halogenation

Attempts to brominate the C-6 methyl group have revealed challenges:

- Reagents : N-Bromosuccinimide (NBS) under irradiation failed to yield 6-bromo derivatives, while bromine at 100°C produced multiple N-brominated byproducts .

- Limitations : Side reactions dominate due to unprotected acidic/basic groups on the pteridine core, necessitating protective strategies for selective functionalization .

Alkylation and Acylation

The compound participates in nucleophilic substitutions and condensations:

- N-Alkylation : Achieved using alkyl iodides or reductive alkylation with aldehydes (e.g., benzaldehyde) in DMSO with Cs₂CO₃ as base .

- Acylation : Reacts with methyl malonyl chloride to form bicyclic intermediates, followed by Dieckmann cyclization to yield fused pyridine derivatives .

Table 2: Alkylation/Acylation Reactions

Stability in Aqueous Media

Properties

IUPAC Name |

7-hydroxy-5-methyl-7,8-dihydropteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-11-4-2-8-3-9-5(4)10-6(12)7(11)13/h2-3,6,12H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGAUULEZSORND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=CN=C2NC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295046 | |

| Record name | NSC99402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-36-3 | |

| Record name | 7,8-Dihydro-7-hydroxy-5-methyl-6(5H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101861-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC99402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.